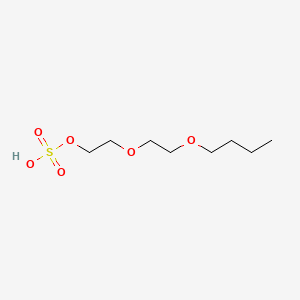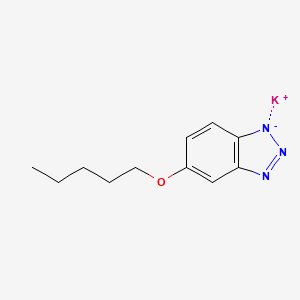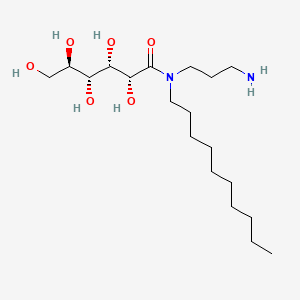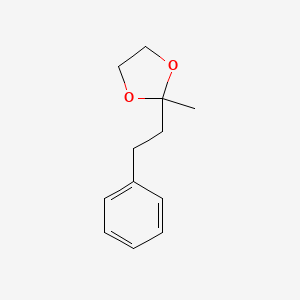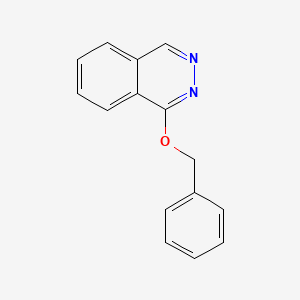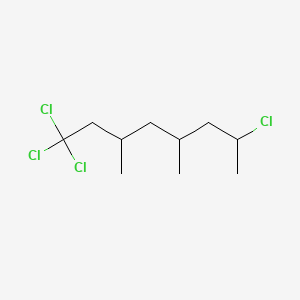
1,1,1,7-Tetrachloro-3,5-dimethyloctane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,7-Tetrachloro-3,5-dimethyloctane is a chemical compound characterized by its unique structure, which includes three asymmetrical carbon atoms and nonequivalent terminal groups. This compound can exist in the form of four diastereomeric racemic modifications
Vorbereitungsmethoden
The synthesis of 1,1,1,7-tetrachloro-3,5-dimethyloctane involves the radical telomerization of propylene with carbon tetrachloride. This process can be influenced by the presence of certain transition metal compounds, which can affect the yield and distribution of the different diastereomeric forms . The reaction conditions, such as temperature and reagent concentrations, play a crucial role in determining the final product distribution .
Analyse Chemischer Reaktionen
1,1,1,7-Tetrachloro-3,5-dimethyloctane undergoes various chemical reactions, including substitution and epimerization. The compound’s reactivity is influenced by the presence of asymmetrical carbon atoms and the specific configuration of its diastereomers . Common reagents used in these reactions include anhydrous aluminum chloride (A1C1 3) and other radical initiators . The major products formed from these reactions depend on the specific reaction conditions and the diastereomeric form of the starting material .
Wissenschaftliche Forschungsanwendungen
In chemistry, it is used to investigate stereochemical properties and reaction mechanisms . In biology and medicine, its unique structure makes it a candidate for studying the effects of stereochemistry on biological activity . Additionally, the compound’s reactivity and stability make it useful in industrial applications, such as the production of specialized polymers and materials .
Wirkmechanismus
The mechanism of action of 1,1,1,7-tetrachloro-3,5-dimethyloctane involves its interaction with molecular targets through stereospecific pathways. The compound’s effects are mediated by its ability to undergo stereodirected reactions, which are influenced by the configuration of its asymmetrical carbon atoms . The specific pathways and molecular targets involved depend on the reaction conditions and the diastereomeric form of the compound .
Vergleich Mit ähnlichen Verbindungen
1,1,1,7-Tetrachloro-3,5-dimethyloctane can be compared to other similar compounds, such as other tetrachlorinated alkanes and dimethyl-substituted alkanes. Its uniqueness lies in the specific arrangement of its chlorine and methyl groups, which gives it distinct stereochemical properties and reactivity . Similar compounds include 1,1,1,3-tetrachloro-2,2-dimethylpropane and 1,1,1,5-tetrachloro-3,3-dimethylpentane .
Eigenschaften
CAS-Nummer |
17977-23-0 |
|---|---|
Molekularformel |
C10H18Cl4 |
Molekulargewicht |
280.1 g/mol |
IUPAC-Name |
1,1,1,7-tetrachloro-3,5-dimethyloctane |
InChI |
InChI=1S/C10H18Cl4/c1-7(5-9(3)11)4-8(2)6-10(12,13)14/h7-9H,4-6H2,1-3H3 |
InChI-Schlüssel |
DHJBGJUSSPJFNV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(C)CC(Cl)(Cl)Cl)CC(C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



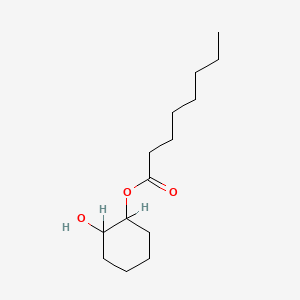
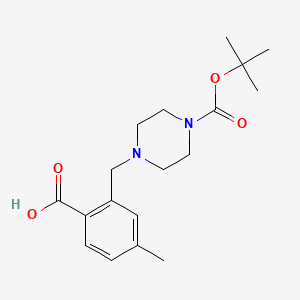
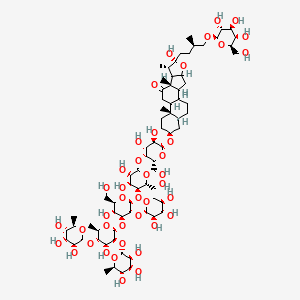
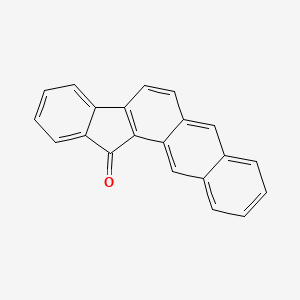
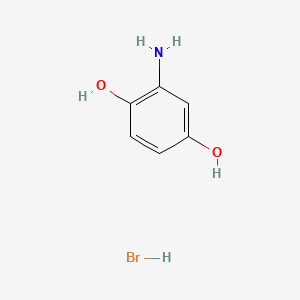
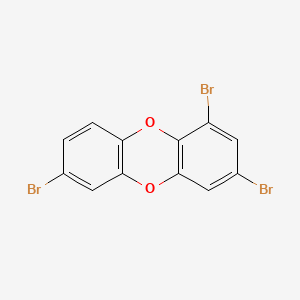
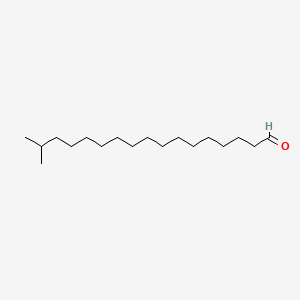
![3-Methyl-5-sulfanylidene-2,4-dihydropyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B15175687.png)
